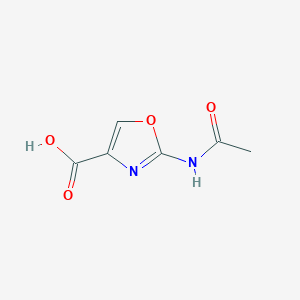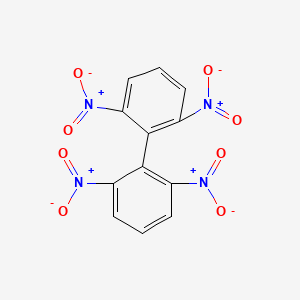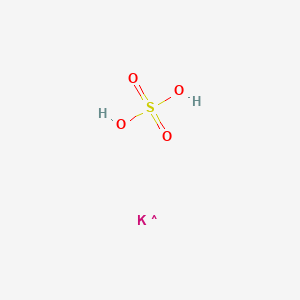
2-acetamido-1,3-oxazole-4-carboxylic acid
Overview
Description
2-acetamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminooxazole with acetic anhydride, followed by carboxylation. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization and subsequent carboxylation.
Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxazole-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-acetamido-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-acetamidooxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes and cellular functions.
Comparison with Similar Compounds
2-Aminooxazole-4-carboxylic acid: Similar in structure but lacks the acetamido group.
2-Acetamidooxazole-5-carboxylic acid: Similar but with the carboxylic acid group at a different position.
2-Acetamido-1,3-oxazole: Lacks the carboxylic acid group.
Uniqueness: 2-acetamido-1,3-oxazole-4-carboxylic acid is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-acetamido-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
JBSSLYLOQNBRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)




![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3-oxo-6-phenyl-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B8723351.png)

![4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile](/img/structure/B8723365.png)
![8-(6-Methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8723368.png)


